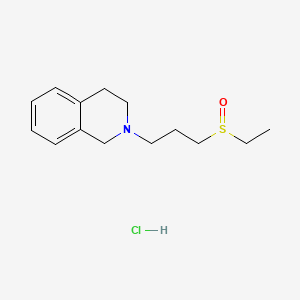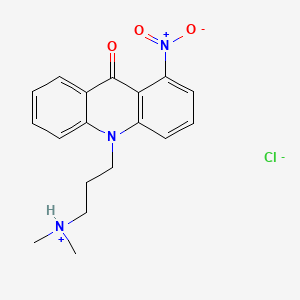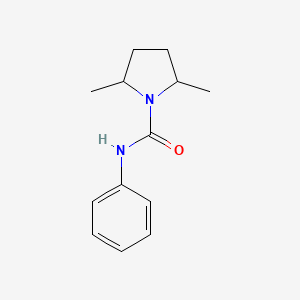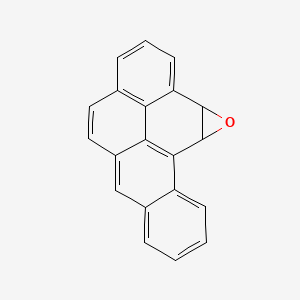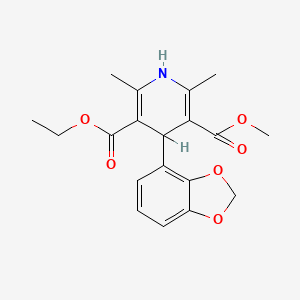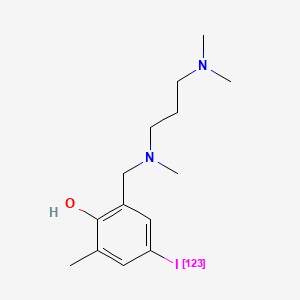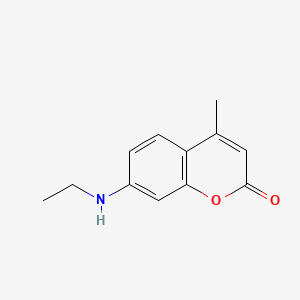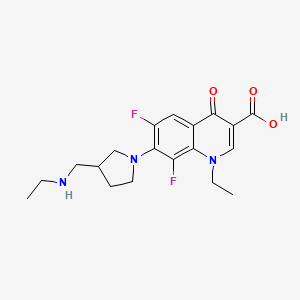
1-ヒドロキシ-2,1-ベンゾオキサボロラン
概要
説明
ベンゾ[c][1,2]オキサボロール-1(3H)-オールは、ホウ素を含む複素環式化合物です。これは、縮合ベンゼン環とオキサボロール環を含むユニークな構造で知られています。
科学的研究の応用
Benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Safety and Hazards
作用機序
ベンゾ[c][1,2]オキサボロール-1(3H)-オールの作用機序は、特定の分子標的との相互作用を伴います。たとえば、触媒ドメインに結合することにより、ホスホジエステラーゼ酵素を阻害できます。 この相互作用は、酵素の活性を阻害し、細胞内の特定のシグナル伝達分子のレベルを低下させます .
類似の化合物との比較
類似の化合物
ベンゾ[c][1,2,5]オキサジアゾール: これらの化合物も縮合ベンゼン環とオキサボロール環を含みますが、追加の窒素原子の存在が異なります。
ベンゾ[c][1,2,5]チアジアゾール: オキサジアゾールと同様に、これらの化合物には窒素の代わりに硫黄原子が含まれています。
ユニークさ
ベンゾ[c][1,2]オキサボロール-1(3H)-オールは、明確な化学的および生物学的特性を与える特定のホウ素含有構造のためにユニークです。
生化学分析
Biochemical Properties
1-Hydroxy-2,1-benzoxaborolane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. For instance, 1-Hydroxy-2,1-benzoxaborolane has been shown to interact with serine hydrolases, which are a class of enzymes involved in numerous physiological processes. The interaction between 1-Hydroxy-2,1-benzoxaborolane and these enzymes results in the inhibition of their catalytic activity, thereby modulating biochemical pathways .
Cellular Effects
The effects of 1-Hydroxy-2,1-benzoxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Hydroxy-2,1-benzoxaborolane has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-Hydroxy-2,1-benzoxaborolane involves its ability to form covalent bonds with specific biomolecules. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. For example, 1-Hydroxy-2,1-benzoxaborolane has been shown to inhibit the activity of proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in proteolytic activity. Additionally, 1-Hydroxy-2,1-benzoxaborolane can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxy-2,1-benzoxaborolane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Prolonged exposure to 1-Hydroxy-2,1-benzoxaborolane can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are important considerations for the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of 1-Hydroxy-2,1-benzoxaborolane vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, 1-Hydroxy-2,1-benzoxaborolane may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
1-Hydroxy-2,1-benzoxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites. For instance, 1-Hydroxy-2,1-benzoxaborolane can inhibit the activity of glycolytic enzymes, resulting in altered glucose metabolism and energy production. These effects on metabolic pathways are critical for understanding the potential therapeutic applications of this compound .
Transport and Distribution
The transport and distribution of 1-Hydroxy-2,1-benzoxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, allowing it to reach its target sites within the cell. Additionally, 1-Hydroxy-2,1-benzoxaborolane can bind to intracellular proteins, facilitating its distribution and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Hydroxy-2,1-benzoxaborolane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biological effects. The localization of 1-Hydroxy-2,1-benzoxaborolane in these subcellular compartments is crucial for its activity, as it allows the compound to interact with its target biomolecules and modulate cellular processes .
準備方法
合成経路と反応条件
ベンゾ[c][1,2]オキサボロール-1(3H)-オールの合成は、通常、ボロン酸誘導体と適切なジオールを酸性条件下で反応させることにより行われます。 一般的な方法の1つには、室温でシリカゲルと酢酸エチルを使用する方法があり、これは良好な収率で目的の生成物を得ます .
工業生産方法
ベンゾ[c][1,2]オキサボロール-1(3H)-オールの工業生産方法は、広く文書化されていません。一般的なアプローチには、ラボでの合成方法のスケールアップ、反応条件の最適化、およびさまざまな精製技術による最終生成物の純度の確保が含まれます。
化学反応解析
反応の種類
ベンゾ[c][1,2]オキサボロール-1(3H)-オールは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、さまざまな酸化された誘導体を生成するように酸化することができます。
還元: 還元反応により、化合物の還元された形態が得られます。
置換: この化合物は、置換反応を起こすことができ、官能基が他の基に置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応は、通常、オキサボロール環の完全性を維持するために穏やかな条件下で行われます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を分子に導入する可能性があります。
科学研究への応用
ベンゾ[c][1,2]オキサボロール-1(3H)-オールは、いくつかの科学研究の応用があります。
化学: これは、より複雑なホウ素含有化合物の合成のための構成要素として使用されます。
生物学: この化合物は、特定の酵素の阻害剤としての可能性を示しており、薬物開発の候補となっています。
化学反応の分析
Types of Reactions
Benzo[c][1,2]oxaborol-1(3H)-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the oxaborole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a fused benzene ring and an oxaborole ring but differ in the presence of additional nitrogen atoms.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds contain sulfur atoms in place of nitrogen.
Uniqueness
Benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQABDOICLHPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328044 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-41-1 | |
| Record name | 1-Hydroxy-2,1-benzoxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2,1-benzoxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 1-hydroxy-2,1-benzoxaborolane itself is a key intermediate in the synthesis of various pharmaceutical compounds, its derivatives exhibit diverse mechanisms of action. For instance, GSK656, a derivative, targets Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). [] This interaction inhibits the enzyme, disrupting protein synthesis and ultimately leading to bacterial death. Another derivative, AN3485, inhibits the activity of Toll-like receptors (TLRs), specifically TLR2, TLR3, TLR4, and TLR5. [, ] This inhibition leads to the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory and autoimmune diseases.
A: Modifications to the core structure of 1-hydroxy-2,1-benzoxaborolane significantly influence its activity, potency, and selectivity. For example, the introduction of a 3-aminomethyl group and halogen substitutions at the 4-position are crucial for the potent inhibition of Mtb LeuRS by GSK656. [] Similarly, the presence of specific substituents on the benzoxaborole scaffold in AN3485 dictates its interaction with TLRs and subsequent anti-inflammatory activity. [, ] Understanding these SARs is essential for optimizing the design of novel therapeutic agents based on this scaffold.
A: Studies have demonstrated the efficacy of these compounds in various models. AN3485, for instance, effectively inhibited LPS-induced cytokine synthesis in both in vitro cell-based assays and in vivo mouse models. [] It also suppressed inflammation in mouse models of contact dermatitis, delayed-type hypersensitivity, and collagen-induced arthritis. [, ] GSK656 exhibited potent antitubercular activity against Mtb H37Rv in vitro and demonstrated efficacy in murine tuberculosis infection models. []
A: Research on GSK656 highlights its favorable pharmacokinetic profile, including good absorption and distribution properties. [] The compound also showed promising efficacy against Mtb infection in mouse models, suggesting a positive link between its pharmacokinetic behavior and in vivo activity. [] While detailed ADME data for all derivatives is not explicitly provided in these papers, such information is crucial for understanding the compounds' behavior within living organisms and guiding further development.
A: Various analytical techniques are employed to characterize these compounds. X-ray diffraction was used to determine the crystal structure of a novel crystalline form of a boron-containing antibacterial drug derived from 1-hydroxy-2,1-benzoxaborolane. [] Additionally, Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, including 1H, 11B, and 35Cl SSNMR, provided structural information, chemical shift analysis, and quadrupolar interaction analysis for the compound. [] This highlights the power of combining these techniques for comprehensive characterization.
A: While the presented research focuses on the antibacterial and anti-inflammatory properties of these compounds, their unique chemical properties and diverse SAR make them attractive candidates for exploring other therapeutic areas. For example, the ability of some derivatives to bind saccharides, as demonstrated by the benzoboroxole modified nanoparticles, [] suggests potential applications in areas like glucose sensing or drug delivery targeting specific sugar moieties. Further investigation into the broader biological activities of these compounds is warranted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






